molecular formula C23H24N2O4S2 B4797663 2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide

2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide

Cat. No.: B4797663
M. Wt: 456.6 g/mol
InChI Key: LZEQRGHMPVLHMJ-UHFFFAOYSA-N
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Description

2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl(methyl)sulfamoyl group attached to a phenoxy ring, which is further connected to an acetamide moiety substituted with a 3-methylsulfanylphenyl group. The intricate arrangement of these functional groups endows the compound with distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzyl(methyl)sulfamoyl chloride, which is then reacted with 4-hydroxyphenylacetic acid to form the intermediate 4-[benzyl(methyl)sulfamoyl]phenoxyacetic acid. This intermediate is subsequently coupled with 3-methylsulfanylphenylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The phenoxy and acetamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the discovery of new biochemical pathways or therapeutic targets.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide exerts its effects is largely dependent on its interaction with molecular targets. The compound’s sulfamoyl and phenoxy groups can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting or modulating their activity. Additionally, the acetamide moiety may interact with enzymes or receptors, influencing biochemical pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(3-methylphenyl)acetamide: Lacks the sulfanyl group, which may alter its reactivity and biological activity.

    2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(3-chlorophenyl)acetamide: Contains a chlorine substituent instead of a sulfanyl group, potentially affecting its chemical properties and applications.

Uniqueness

The presence of the 3-methylsulfanylphenyl group in 2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide distinguishes it from similar compounds, providing unique reactivity and potential for specific interactions with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-25(16-18-7-4-3-5-8-18)31(27,28)22-13-11-20(12-14-22)29-17-23(26)24-19-9-6-10-21(15-19)30-2/h3-15H,16-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEQRGHMPVLHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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